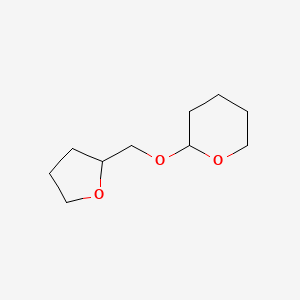

2-(Tetrahydrofurfuryloxy)tetrahydropyran

Description

Contextualization as a Tetrahydropyranyl (THP) Ether Derivative

2-(Tetrahydrofurfuryloxy)tetrahydropyran is fundamentally a tetrahydropyranyl (THP) ether. THP ethers are a class of compounds characterized by the presence of a tetrahydropyran (B127337) ring connected to an alcohol via an ether linkage. wikipedia.orgtotal-synthesis.com In this specific derivative, the alcohol is tetrahydrofurfuryl alcohol. The THP group is widely recognized in organic synthesis as a protecting group for alcohols. wikipedia.orgorganic-chemistry.org This means it is temporarily attached to a hydroxyl group to prevent it from reacting while other chemical transformations are carried out on the molecule. wikipedia.org The formation of the THP ether in this compound involves the reaction of tetrahydrofurfuryl alcohol with dihydropyran in the presence of an acid catalyst. ontosight.aiyoutube.com This process converts the alcohol into an acetal (B89532), which is significantly more stable under many reaction conditions. total-synthesis.comyoutube.com

Historical Development and Evolution of Acetal Protecting Groups

The use of acetals as protecting groups for carbonyls and, by extension, alcohols (via conversion to THP ethers), has a long history in organic synthesis. total-synthesis.comwikipedia.org Initially, simple acetals were used to protect aldehydes and ketones from reacting with nucleophilic reagents. libretexts.orglibretexts.org The strategy involves converting the carbonyl group into an acetal, which is stable under basic and neutral conditions but can be easily removed with aqueous acid to regenerate the original carbonyl. wikipedia.orglibretexts.org

The concept was extended to the protection of alcohols through the formation of THP ethers, which are a type of acetal. total-synthesis.com THP ethers were among the first and are still a fundamentally important class of protecting groups for alcohols due to their ease of formation and cleavage. total-synthesis.com Over time, a wide variety of acetal-type protecting groups have been developed to offer a range of stabilities and deprotection conditions, allowing for selective protection and deprotection in the synthesis of complex molecules with multiple functional groups. libretexts.org The evolution of these groups has been driven by the need for milder and more selective reaction conditions to accommodate sensitive functional groups present in complex natural products and pharmaceutical agents. nih.gov

Significance in Multistep Organic Synthesis and Complex Molecule Construction

The significance of compounds like this compound lies in the utility of the THP ether protecting group in multistep organic synthesis. ontosight.ainih.gov In the construction of complex molecules, it is often necessary to perform reactions on one part of the molecule while a reactive functional group, such as an alcohol, elsewhere in the molecule is masked. wikipedia.org The THP group provides robust protection for alcohols against a variety of reagents, including strong bases, organometallics, and hydrides. organic-chemistry.org

Once the desired transformations are complete, the THP group can be readily removed under mild acidic conditions to restore the alcohol functionality. wikipedia.orgtotal-synthesis.com This "protect-react-deprotect" strategy is a cornerstone of modern synthetic chemistry, enabling the synthesis of intricate molecular architectures that would otherwise be inaccessible. wikipedia.org The stability of the THP ether allows for a wide range of chemical manipulations to be performed on the protected substrate, making it a versatile tool for synthetic chemists. nih.gov

Overview of Structural Features Influencing Reactivity and Stereochemistry

The reactivity of this compound and other THP ethers is dictated by the acetal functional group. youtube.comyoutube.com The key structural feature is the carbon atom bonded to two oxygen atoms within the tetrahydropyran ring. youtube.comwikipedia.org This acetal linkage is stable to basic and nucleophilic conditions but is readily cleaved by acid. total-synthesis.com The acid-catalyzed cleavage proceeds via protonation of one of the ether oxygens, leading to a stabilized carbocation intermediate, which then reacts with water or another nucleophile to release the protected alcohol. youtube.com

A significant stereochemical consideration with THP ethers is the creation of a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens) upon their formation. organic-chemistry.org If the alcohol being protected is chiral, the reaction with dihydropyran can lead to the formation of a mixture of diastereomers. wikipedia.org This can complicate purification and characterization of the product, as the diastereomers may exhibit different physical and spectroscopic properties. wikipedia.org The chair conformation of the tetrahydropyran ring also influences the steric environment around the ether linkage, which can affect its reactivity and interactions with other molecules. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-ylmethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNUDHUOMVIIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40916611 | |

| Record name | 2-[(Oxolan-2-yl)methoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-14-5, 94031-11-5 | |

| Record name | Tetrahydro-2-[(tetrahydro-2-furanyl)methoxy]-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tetrahydrofurfuryloxy)tetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro((tetrahydrofuryl)methoxy)-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094031115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Tetrahydrofurfuryloxy)tetrahydropyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Oxolan-2-yl)methoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tetrahydrofurfuryloxy)tetrahydropyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TETRAHYDROFURFURYLOXY)TETRAHYDROPYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAM7ZZ2HKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Tetrahydrofurfuryloxy Tetrahydropyran

Direct Acetalization Routes from Tetrahydrofurfuryl Alcohol

The most common and direct method for the synthesis of 2-(tetrahydrofurfuryloxy)tetrahydropyran is the acid-catalyzed addition of tetrahydrofurfuryl alcohol to 3,4-dihydro-2H-pyran (DHP). total-synthesis.comrsc.org The mechanism involves the protonation of DHP by an acid catalyst to form a stabilized carbocation intermediate. The hydroxyl group of tetrahydrofurfuryl alcohol then acts as a nucleophile, attacking this carbocation. Subsequent deprotonation yields the final product, this compound, and regenerates the acid catalyst. total-synthesis.com A variety of catalytic systems have been developed to facilitate this transformation efficiently and under mild conditions.

Catalytic Systems for Tetrahydropyranyl Ether Formation

The formation of tetrahydropyranyl ethers is amenable to a wide array of catalytic systems, each offering distinct advantages in terms of reactivity, selectivity, and experimental convenience. These systems range from classical Brønsted and Lewis acids to more modern heterogeneous and organocatalytic approaches.

Brønsted acids are the most traditional and widely used catalysts for the tetrahydropyranylation of alcohols. researchgate.net Common Brønsted acids employed for this purpose include p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), hydrochloric acid (HCl), and trifluoroacetic acid (TFA). total-synthesis.comniscpr.res.innih.gov

The reaction is typically carried out by treating the alcohol with DHP in the presence of a catalytic amount of the Brønsted acid in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. total-synthesis.comrsc.org TsOH is a highly effective and inexpensive catalyst. uva.es However, its strong acidity can sometimes lead to the degradation of sensitive substrates. PPTS, a milder acidic catalyst, is often used as an alternative for acid-sensitive compounds. total-synthesis.comwikipedia.org Trifluoroacetic acid has also been demonstrated to be an efficient catalyst for this transformation, allowing for short reaction times at ambient temperature. niscpr.res.in The use of these catalysts is straightforward, but care must be taken as the acidic conditions can be incompatible with certain functional groups. unito.it

Table 1: Representative Brønsted Acid Catalysts for Tetrahydropyranylation

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| p-Toluenesulfonic acid (TsOH) | Catalytic amount, CH₂Cl₂, room temperature | Highly efficient, but can be too acidic for sensitive substrates. uva.eswikipedia.org |

| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount, CH₂Cl₂ or EtOH, room temperature | Milder alternative to TsOH, suitable for acid-sensitive molecules. total-synthesis.comwikipedia.org |

| Hydrochloric acid (HCl) | Catalytic amount, various solvents | One of the earliest used catalysts for this transformation. rsc.org |

| Trifluoroacetic acid (TFA) | 20 mol%, CH₂Cl₂, room temperature | Promotes rapid reaction at ambient temperature. niscpr.res.in |

Lewis acids have emerged as powerful catalysts for the tetrahydropyranylation of alcohols, often offering milder reaction conditions and higher chemoselectivity compared to Brønsted acids. organic-chemistry.org A variety of Lewis acids have been shown to be effective, including bismuth triflate (Bi(OTf)₃), decaborane, and a combination of cerium(III) chloride heptahydrate and sodium iodide (CeCl₃·7H₂O/NaI). organic-chemistry.orgtandfonline.comresearchgate.net

Bismuth triflate is a particularly attractive catalyst as it is relatively non-toxic, insensitive to air and small amounts of moisture, and effective in very low catalytic loadings (as low as 0.1 mol%) under solvent-free conditions. organic-chemistry.orgiwu.edunorthwestern.edu This makes the experimental procedure simple and environmentally friendly. Scandium triflate (Sc(OTf)₃) is another highly efficient water-soluble Lewis acid catalyst that can promote the reaction smoothly at room temperature in solvents like ethyl acetate, with the catalyst being recoverable and reusable. oup.com The CeCl₃·7H₂O/NaI system is also effective for the solvent-free tetrahydropyranylation of hydroxyl groups. researchgate.net

Table 2: Selected Lewis Acid Catalysts for Tetrahydropyranylation

| Catalyst | Typical Conditions | Yield (Representative Examples) |

|---|---|---|

| Bismuth triflate (Bi(OTf)₃) | 0.1 mol%, solvent-free, room temperature | High to excellent yields. organic-chemistry.orgnorthwestern.edu |

| Scandium triflate (Sc(OTf)₃) | 0.2 mol%, AcOEt, room temperature, 1 h | 98% for 3-phenyl-1-propanol. oup.com |

| Niobium(V) chloride (NbCl₅) | Catalytic amount | Converts a variety of alcohols and phenols. rsc.org |

| Cerium(III) chloride heptahydrate/Sodium iodide (CeCl₃·7H₂O/NaI) | Catalytic amount, solvent-free | Efficient and highly chemoselective. researchgate.net |

The use of heterogeneous catalysts in the synthesis of THP ethers represents a significant advancement towards more sustainable and environmentally friendly chemical processes. nih.gov These catalysts, such as zeolites and silica-supported acids, offer several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions. organic-chemistry.orgnih.gov

Zeolite H-beta, for instance, has been shown to be an effective acid catalyst for both the protection of alcohols as THP ethers and their subsequent deprotection. organic-chemistry.org The benefits of using zeolites include short reaction times, high yields, and the ability to recycle the catalyst. organic-chemistry.orgmdpi.com Similarly, silica-supported acids, like ammonium (B1175870) bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂), have been successfully employed. nih.gov This catalyst is easily prepared from inexpensive starting materials, can be recycled multiple times without significant loss of activity, and works efficiently in green solvents like 2-methyltetrahydrofuran. nih.gov Other supported catalysts include silica-supported perchloric acid and heteropolyacids on silica-alumina, which also demonstrate high efficiency. organic-chemistry.orgdntb.gov.uaresearchgate.net

Table 3: Examples of Heterogeneous Catalysts for Tetrahydropyranylation

| Catalyst | Support | Typical Conditions | Key Advantages |

|---|---|---|---|

| Ammonium bisulfate | Silica (SiO₂) | 3 mol ‰, 2-MeTHF, room temperature, 4 h | Recyclable, prepared from inexpensive materials, high activity. nih.gov |

| Zeolite H-beta | - | Catalytic amount | Recyclable, mild conditions, high yields. organic-chemistry.org |

| Perchloric acid | Silica (SiO₂) | Catalytic amount, solvent-free | Simple and convenient protocol. organic-chemistry.org |

| Molybdophosphoric or tungstophosphoric acids | Silica-alumina | Varies with support synthesis | High acetal (B89532) yield, dependent on catalyst's acidic properties. researchgate.net |

Organocatalysis has gained prominence as a powerful tool in modern organic synthesis, and the tetrahydropyranylation reaction is no exception. Thiourea derivatives, in particular, have been identified as effective hydrogen-bonding organocatalysts for this transformation. wikipedia.orgresearchgate.net These metal-free catalysts operate under neutral conditions, making them suitable for substrates that are sensitive to acids. wikipedia.orgchemrxiv.org

N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea, is a highly efficient catalyst for the protection of hydroxyl groups, including sterically hindered and acid-sensitive ones. organic-chemistry.orgwikipedia.org The catalytic activity of thioureas stems from their ability to act as double hydrogen-bond donors, activating the DHP towards nucleophilic attack by the alcohol. wikipedia.orgresearchgate.net This method is broadly applicable and represents a mild, acid-free alternative to traditional catalytic systems. researchgate.net

Emerging methodologies for THP ether formation include photochemical approaches. A notable example involves the use of 1,5-dichloro-9,10-anthraquinone as a photosensitizer. acs.org In this method, a solution of the alcohol, DHP, and a catalytic amount of the photosensitizer in a solvent like dichloromethane is irradiated with visible light. acs.org This process cleanly forms the THP ether and can be conducted using ambient fluorescent lighting or even sunlight, making it a convenient and mild procedure. acs.org The reaction tolerates a variety of functional groups, although strong bases are not compatible. acs.org This photochemical method provides a quick and clean alternative for introducing a THP group onto a hydroxyl group. acs.org

Influence of Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions significantly impacts the efficiency of the synthesis of this compound. The reaction is typically performed in aprotic solvents to prevent side reactions with the solvent.

Solvent Influence: Dichloromethane is a commonly used solvent, facilitating the reaction at ambient temperatures when catalyzed by acids like p-toluenesulfonic acid. wikipedia.org The use of alternative ether-based solvents such as cyclopentyl methyl ether (CPME) has been explored as a greener alternative due to its practical immiscibility with water and good chemical stability, which can simplify work-up procedures. researchgate.net

Reaction Conditions:

Temperature: The reaction generally proceeds efficiently at room temperature. However, in some cases, gentle heating may be employed to increase the reaction rate. For instance, certain Prins reactions to form tetrahydropyran (B127337) rings are conducted at elevated temperatures, such as 60°C. researchgate.net

Catalyst: Strong acid catalysts are typically required. While p-toluenesulfonic acid (p-TsOH) is common, other catalysts like pyridinium p-toluenesulfonate (PPTS) are also used, particularly when milder conditions are necessary to avoid the degradation of sensitive functional groups. wikipedia.org The reaction mechanism involves the protonation of 3,4-dihydropyran by the acid catalyst, followed by the nucleophilic attack of the hydroxyl group of tetrahydrofurfuryl alcohol.

The table below summarizes the effect of different solvent and catalyst systems on the formation of THP ethers, a reaction analogous to the synthesis of the title compound.

| Catalyst | Solvent | Temperature | Yield | Reference |

| p-Toluenesulfonic acid | Dichloromethane | Room Temp. | High | wikipedia.org |

| Pyridinium p-toluenesulfonate | Ethanol | Not specified | High | wikipedia.org |

| Niobium(V) chloride | Not specified | Room Temp. | Excellent | organic-chemistry.org |

| Phosphomolybdic acid | Water | Room Temp. | High | organic-chemistry.org |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of tetrahydropyran derivatives.

Solvent-Free and Minimally Solvent Processes

Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste and can lead to higher reaction rates.

Grindstone Chemistry: A one-pot, multi-component methodology using grindstone techniques has been reported for the synthesis of tetrahydropyrimidine (B8763341) derivatives. This solvent-less method, using a catalytic amount of CuCl₂·2H₂O, provides excellent yields and is economically and environmentally advantageous over conventional methods. nih.gov

Microwave-Assisted Solvent-Free Synthesis: The use of trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free microwave conditions has proven effective for the synthesis of 7-membered cyclic iminoethers, a reaction type that can be adapted for acetal formation. nih.govorganic-chemistry.org This approach offers good to excellent yields in very short reaction times.

Utilization of Non-Toxic and Recyclable Catalysts

The replacement of hazardous and corrosive homogeneous acid catalysts with solid, recyclable alternatives is a key goal in green synthesis.

Heterogeneous Catalysts: Zirconium (Zr) and hafnium (Hf)-containing acid-base bifunctional catalysts are recyclable and have shown high efficiency in catalytic transfer hydrogenation reactions. nih.gov For instance, ZrO₂ is a weak acid-base bifunctional material with excellent chemical stability and catalytic performance that can be easily recycled, reducing industrial production costs. nih.gov

Water as a Solvent: Phosphomolybdic acid has been used as an efficient catalyst for the Prins cyclization to form tetrahydropyran derivatives in water at room temperature. organic-chemistry.org This method is simple, cost-effective, and environmentally friendly.

| Green Approach | Catalyst/Conditions | Advantages | Reference |

| Solvent-Free | Grindstone, CuCl₂·2H₂O | Reduced solvent waste, economic, rapid | nih.gov |

| Solvent-Free | Microwave, PPSE | Short reaction times, high yields | nih.govorganic-chemistry.org |

| Recyclable Catalyst | ZrO₂, HfO₂ | Recyclable, stable, cost-effective | nih.gov |

| Green Solvent | Phosphomolybdic acid / Water | Environmentally friendly, high yields | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields.

Rapid Synthesis: Microwave-assisted ring closure of thioamido alcohols to form seven-membered heterocycles occurs in good to excellent yields with very short reaction times (e.g., 8 minutes). nih.gov

Enhanced Efficiency: The synthesis of various tetrahydropyrimidine derivatives has been successfully achieved using microwave irradiation, often leading to higher yields and shorter reaction times (22-24 minutes) compared to conventional heating methods. semanticscholar.orgfoliamedica.bg Polyphosphoric acid (PPA) esters under microwave irradiation also promote the efficient synthesis of cyclic iminoethers. organic-chemistry.org This technology is directly applicable to the acid-catalyzed addition of alcohols to dihydropyran.

Alternative Synthetic Pathways and Precursor Modifications

Besides the direct reaction of tetrahydrofurfuryl alcohol with dihydropyran, alternative routes to this compound can be envisioned through different precursor modifications.

Rearrangement of Tetrahydrofurfuryl Alcohol: A notable pathway involves the catalytic conversion of tetrahydrofurfuryl alcohol (THFA) itself into a tetrahydropyran structure. Over a Cu-ZnO/Al₂O₃ catalyst in the gaseous phase, THFA can be rearranged to 2-hydroxytetrahydropyran (B1345630) (2-HTHP). researchgate.netdntb.gov.ua This intermediate, 2-HTHP (the hemiacetal of 5-hydroxypentanal), is a direct precursor to the target molecule. It can then be etherified with another molecule of tetrahydrofurfuryl alcohol under acidic conditions to yield this compound. This pathway offers a method to synthesize the tetrahydropyran moiety from a readily available biomass-derived feedstock.

Mitsunobu Reaction: An alternative to acid-catalyzed etherification is the Mitsunobu reaction. This method would involve treating a mixture of tetrahydrofurfuryl alcohol and 2-hydroxytetrahydropyran with triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. wikipedia.org This reaction typically proceeds under mild, neutral conditions, which is advantageous for substrates sensitive to strong acids.

From Tetrahydrofuran: A more fundamental approach could start with the modification of tetrahydrofuran. A patented process describes the production of tetrahydropyran-2-methanol (B90372) by heating tetrahydrofuran with carbon monoxide and hydrogen under high pressure in the presence of a cobalt hydrogenation catalyst. google.com The resulting tetrahydropyran-2-methanol could then potentially be converted into a suitable leaving group and reacted with tetrahydrofurfuryl alcohol to form the desired ether linkage.

Reaction Mechanisms and Pathways of 2 Tetrahydrofurfuryloxy Tetrahydropyran

Acid-Catalyzed Hydrolysis and Cleavage Mechanisms

The hydrolysis mechanism proceeds through several distinct, sequential steps under acidic conditions. orgoreview.compearson.com The reaction is not feasible under basic conditions, which is why THP is a suitable protecting group in the presence of strong bases and nucleophiles. chemistrysteps.com

The hydrolysis is initiated by the protonation of one of the oxygen atoms of the acetal (B89532) linkage by an acid catalyst, such as sulfuric acid or tosylic acid. organicchemistrytutor.comyoutube.com Protonation can occur on either the oxygen atom of the tetrahydropyran (B127337) ring or the oxygen atom of the tetrahydrofurfuryl group. youtube.com This protonation converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.compearson.com

Following protonation, the C-O bond cleaves. This cleavage is assisted by the lone pair of electrons on the adjacent oxygen atom, which forms a double bond with the carbon, resulting in the departure of the leaving group and the formation of a resonance-stabilized oxonium ion. libretexts.orgyoutube.com This carbocation is stabilized by the delocalization of the positive charge onto the oxygen atom, where all atoms have a complete octet. youtube.com The formation of this stable intermediate is a critical step in the mechanism. nih.gov

The highly electrophilic oxonium ion is then attacked by a nucleophile, which in the case of hydrolysis, is a water molecule. chemistrysteps.compearson.com Since hydrolysis is typically carried out in an excess of water, water is the statistically probable nucleophile. youtube.com The nucleophilic attack opens the double bond of the oxonium ion and, after deprotonation, forms a hemiacetal intermediate. orgoreview.comyoutube.com

This hemiacetal is itself unstable in acid and undergoes further reaction. The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). chemistrysteps.com The departure of water is again assisted by the lone pair on the remaining ether oxygen, reforming a protonated carbonyl, in this case, a protonated aldehyde (5-hydroxypentanal). youtube.com A final deprotonation step by a water molecule or another base regenerates the acid catalyst and yields the final aldehyde product, alongside the initially departed tetrahydrofurfuryl alcohol. chemistrysteps.comyoutube.com

The entire process is a series of equilibrium steps, including proton transfers, leaving group dissociations, and nucleophilic attacks. organicchemistrytutor.comyoutube.com

The rate and selectivity of the acid-catalyzed cleavage of acetals like 2-(tetrahydrofurfuryloxy)tetrahydropyran are influenced by several electronic and steric factors.

Electronic Effects: The stability of the intermediate oxonium ion is paramount. nih.gov Electron-donating groups attached to or near the acetal carbon accelerate the reaction by stabilizing the positive charge of the oxonium ion intermediate. Conversely, electron-withdrawing groups destabilize this intermediate, slowing down the hydrolysis rate. nih.gov Studies on substituted benzylidene acetals have shown a strong correlation between the electronic nature of substituents and the degradation rate, indicating significant positive charge development in the transition state. nih.gov

Steric Effects: Steric hindrance around the acetal carbon can affect the rate of hydrolysis. While the size of alkyl substituents on the acetal carbon may not have a major influence on the stability of the carboxonium ion, steric congestion can hinder the approach of the nucleophile (water), potentially slowing the reaction. nih.gov In the case of cyclic acetals, torsional strain also plays a substantial role in the kinetics of degradation. nih.gov For this compound, the stereochemistry at the anomeric carbon (the C-2 of the pyran ring) and the conformation of the pyran ring can influence reactivity.

| Factor | Effect on Hydrolysis Rate | Rationale |

| Electron-Donating Groups | Increase | Stabilize the intermediate oxonium ion. nih.gov |

| Electron-Withdrawing Groups | Decrease | Destabilize the intermediate oxonium ion. nih.gov |

| Steric Hindrance | Decrease | Hinders the approach of the nucleophile (water) to the electrophilic carbon. |

| Ring Strain | Increase | Relief of torsional or ring strain in the transition state can accelerate cleavage. nih.gov |

Transacetalization Reactions

In the presence of an acid catalyst and an excess of another alcohol, this compound can undergo transacetalization. This reaction involves the exchange of the tetrahydrofurfuryl alcohol moiety for the new alcohol. The mechanism is analogous to hydrolysis, but instead of water, an alcohol molecule acts as the nucleophile. organic-chemistry.org

The process begins with the same acid-catalyzed formation of the oxonium ion intermediate. This intermediate is then intercepted by the new alcohol nucleophile instead of water. Subsequent deprotonation yields a new acetal. These reactions are equilibria, and the outcome can be controlled by using a large excess of the reactant alcohol or by removing the displaced alcohol (tetrahydrofurfuryl alcohol) from the reaction mixture. organic-chemistry.org

Reactions at the Tetrahydrofuran (B95107) Moiety

The tetrahydrofuran (THF) portion of the molecule possesses its own reactivity, distinct from the acetal group. The C-H bonds of the THF ring, particularly those adjacent to the ether oxygen (α-hydrogens), are the most reactive sites.

The C(sp³)–H bonds of the THF ring can be functionalized through various modern synthetic methods, including catalytic alkylation and radical reactions.

C(sp³)–H Alkylation: The direct alkylation of C(sp³)–H bonds is a powerful tool for C-C bond formation. rsc.org This can be achieved using transition metal catalysts, such as palladium, which can activate the C-H bond, often with the help of a directing group, allowing for coupling with alkyl halides. nih.govacs.org Photoredox catalysis has also emerged as a method to generate carbon-centered radicals from C-H bonds, which can then engage in alkylation reactions. nih.gov For the THF moiety, alkylation typically occurs at the α-position due to the stabilizing effect of the adjacent oxygen atom on radical or organometallic intermediates.

Radical Reactions: The THF ring is susceptible to hydrogen atom abstraction by radical initiators to form a carbon-centered radical. Theoretical and experimental studies show that abstraction of an α-hydrogen is the favored pathway, leading to a more stable radical. nih.gov This THF-derived radical can participate in various subsequent reactions. For instance, it can add to electron-deficient alkenes in cascade reactions or be trapped by other species. rsc.org Studies involving the reaction of CN radicals with THF have shown the formation of a THF radical, which then proceeds to react further, demonstrating the susceptibility of the ring to radical processes. rsc.org

| Reaction Type | Reagents/Conditions | Outcome on THF Moiety |

| Radical Abstraction | Radical initiators (e.g., Cl•, CN•) | Formation of a carbon-centered radical, primarily at the α-position. nih.govrsc.org |

| C-H Alkylation | Pd(II) catalysts, alkyl iodides | Formation of a C-C bond at a C-H position, often directed to a specific site. nih.govacs.org |

| Photoredox Catalysis | Photoredox catalyst, light | Generation of a carbon radical for addition to ketones, aldehydes, or other partners. nih.gov |

Other Functionalization Pathways of the Tetrahydrofuran Ring

Direct functionalization of the tetrahydrofuran (THF) ring in this compound, without cleavage of the central acetal linkage, presents a significant synthetic challenge. The inherent stability of the acetal group to many reagents limits the available methodologies. However, certain strategies employed for the functionalization of simple ethers and tetrahydrofurans could potentially be adapted, provided the reaction conditions are carefully controlled to avoid acetal hydrolysis.

One theoretical approach involves radical halogenation. This method would likely lead to a mixture of products due to the multiple C-H bonds on the THF ring, with potential for some selectivity at the carbons adjacent to the ether oxygen (α-carbons), although the presence of the bulky tetrahydropyranyl group might sterically hinder this.

Another possibility is metal-catalyzed C-H activation. oup.com These reactions often require specific directing groups and transition metal catalysts to achieve site-selective functionalization. In the context of this compound, the ether oxygens could potentially serve as directing groups, though this has not been specifically documented for this compound.

It is important to note that any functionalization attempt that generates acidic conditions, even as a byproduct, risks the cleavage of the acetal bond, which is the most labile part of the molecule under such conditions. youtube.com Therefore, pathways that operate under strictly neutral or basic conditions would be the most viable for preserving the core structure.

Applications of 2 Tetrahydrofurfuryloxy Tetrahydropyran in Advanced Organic Synthesis

Strategic Utility as a Protecting Group for Alcohols

The 2-tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols due to its low cost, ease of introduction, and stability under a variety of non-acidic conditions. nih.govorganic-chemistry.org It is stable in the presence of organometallic reagents (like Grignard and organolithium reagents), metal hydrides, bases, and acylating and alkylating agents. organic-chemistry.orgniscpr.res.in This stability makes it invaluable in sequential synthetic operations where other parts of a molecule must be modified without affecting the hydroxyl group. The formation of the THP ether from an alcohol and dihydropyran introduces a new stereocenter at the C-2 position of the pyran ring, which can result in a mixture of diastereomers if the alcohol is chiral. organic-chemistry.org

A key advantage of the THP protecting group is the ability to achieve selective protection of one hydroxyl group in the presence of others within a polyfunctionalized molecule. Research has demonstrated that primary alcohols can be chemoselectively protected as THP ethers over secondary alcohols. asianpubs.org

For instance, using Keggin-type heteropoly acid (H₃PW₁₂O₄₀) as a catalyst, the primary hydroxyl group of a molecule containing both primary and secondary hydroxyls can be preferentially protected with DHP in high yield at room temperature. asianpubs.org This selectivity is crucial in the synthesis of complex natural products and pharmaceuticals. In one study, when the diterpene andrographolide, which contains primary and secondary hydroxyl groups and a lactone ring, was treated with DHP and H₃PW₁₂O₄₀, only the primary alcohol was protected, yielding the corresponding THP ether in 73% yield. asianpubs.org The efficiency of this selective protection is influenced by reaction parameters such as the molar ratio of the alcohol to DHP. asianpubs.org

Various catalysts have been employed to achieve this selective transformation under mild conditions, highlighting the versatility of this strategy.

Table 1: Catalysts for Selective Tetrahydropyranylation of Alcohols

| Catalyst | Substrate Scope | Conditions | Key Advantages |

| Keggin H₃PW₁₂O₄₀ | Primary alcohols over secondary alcohols. asianpubs.org | Dichloromethane (B109758), Room Temperature | High chemoselectivity, short reaction times. asianpubs.org |

| Cupric Sulfate Pentahydrate (CuSO₄·5H₂O) | Various alcohols and phenols. researchgate.net | Room Temperature | Mild conditions, inexpensive catalyst, good yields. researchgate.net |

| Bismuth (III) Nitrate (B79036) Pentahydrate [Bi(NO₃)₃·5H₂O] | Alcohols and phenols in the presence of other protecting groups. rsc.org | Solvent-free | Effective in the presence of groups like isopropylidene and benzylidene. rsc.org |

| Zeolite H-beta | Alcohols. organic-chemistry.org | Not specified | Recyclable catalyst, mild conditions, high yield. organic-chemistry.org |

In the synthesis of complex molecules like peptides and oligonucleotides, multiple protecting groups are often required. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others. researchgate.net The THP group is a valuable component of such schemes due to its distinct cleavage conditions. It is stable under basic conditions used to remove groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, but it is labile to the acidic conditions used to cleave tert-butyl (tBu) or benzyl (B1604629) (Bzl) based ethers and esters. nih.govresearchgate.net

This orthogonality is perfectly implemented in modern peptide synthesis, particularly in the Fmoc/tBu strategy. nih.govd-nb.info For example, the side chain of an amino acid like serine or threonine can be protected as a THP ether. nih.gov This protected amino acid can then be incorporated into a peptide chain. The Fmoc group, protecting the α-amino group, can be removed with a base like piperidine (B6355638) to allow for peptide chain elongation, while the THP group on the side chain remains intact. nih.govub.edu At a later stage of the synthesis, the THP group can be selectively removed with mild acid, leaving other acid-labile groups like tBu ethers untouched if stronger acidic conditions are required for their removal. nih.gov This allows for precise, sequential chemical manipulations, such as the formation of cyclic or branched peptides. nih.gov

The removal of the THP group to regenerate the parent alcohol is typically achieved via acid-catalyzed hydrolysis or alcoholysis. total-synthesis.comorganic-chemistry.org A wide array of reagents and conditions have been developed to effect this transformation, ranging from strong acids to milder Lewis acids, allowing for deprotection even in the presence of other acid-sensitive functionalities. organic-chemistry.orgrsc.org

The mechanism of deprotection involves protonation of the ether oxygen atom of the pyran ring, followed by cleavage to form the alcohol and a resonance-stabilized carbocation. total-synthesis.com This cation is then trapped by a nucleophile from the solvent, such as water or an alcohol. total-synthesis.com Common deprotection cocktails include acetic acid in a tetrahydrofuran (B95107)/water mixture or pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol. wikipedia.orgtotal-synthesis.com

Recent methodologies focus on mild, efficient, and selective deprotection conditions. Silica (B1680970) sulfuric acid in methanol (B129727) has been reported as an efficient and clean reagent for cleaving THP ethers in excellent yields and with short reaction times. niscpr.res.in Other notable methods include the use of bismuth triflate, which catalyzes both the protection and deprotection reactions, and cerium(IV) ammonium (B1175870) nitrate (CAN). organic-chemistry.orgrsc.org

Table 2: Selected Reagents for the Deprotection of THP Ethers

| Reagent/Catalyst | Solvent | Conditions | Notes |

| Acetic Acid/THF/H₂O | THF/H₂O | 45 °C | A classic and common method. wikipedia.orgtotal-synthesis.com |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Not specified | Mild acidic conditions suitable for sensitive substrates. wikipedia.orgtotal-synthesis.com |

| Silica Sulfuric Acid | Methanol | Not specified | Efficient, clean, and short reaction times. niscpr.res.in |

| Bismuth Triflate [Bi(OTf)₃] | Solvent-free or Methanol | Not specified | Catalyst is relatively non-toxic and insensitive to air/moisture. organic-chemistry.org |

| Cerium(IV) Ammonium Nitrate (CAN) | Not specified | Not specified | Achieves chemoselective deprotection. rsc.org |

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | Used in various concentrations, often with scavengers. nih.gov |

| N-Bromosuccinimide (NBS) | Water (with β-cyclodextrin) | Room Temperature | An oxidative deprotection method. organic-chemistry.org |

Role as a Synthetic Intermediate and Building Block

Beyond its role in temporarily masking a hydroxyl group, the 2-(Tetrahydrofurfuryloxy)tetrahydropyran molecule itself can be viewed as a key synthetic intermediate and a building block for constructing more elaborate chemical structures.

Once an alcohol is protected as a THP ether, the resulting molecule is a stable intermediate that can be carried through numerous synthetic steps. This is particularly important in the total synthesis of natural products where many sequential reactions are required. The THP-protected moiety is incorporated into the growing molecular framework, withstanding a range of reaction conditions that would be incompatible with a free hydroxyl group.

For example, in synthetic strategies toward complex polyether natural products like the phorboxazoles, the stereochemistry of tetrahydropyran (B127337) rings is critical. whiterose.ac.uk Protecting a hydroxyl group as a THP ether allows for the construction of other parts of the carbon skeleton. The protected intermediate can undergo reactions such as Michael additions, alkylations, or coupling reactions. nih.gov The stability of the THP ether ensures that the hydroxyl functionality remains intact until it is needed for a subsequent transformation, often a crucial cyclization or coupling step late in the synthetic sequence. whiterose.ac.uk

The THP-protected compound serves as a precursor for further chemical modifications. After the desired transformations have been performed on other parts of the molecule, the THP group is removed to unveil the hydroxyl group. This newly deprotected alcohol is then available for further derivatization, such as oxidation to an aldehyde or ketone, esterification, or participation in a ring-closing reaction. nih.gov

Furthermore, the tetrahydrofurfuryl alcohol moiety itself can be derived from biomass, and its conversion into tetrahydropyran (THP) has been studied. mdpi.comresearchgate.net In one catalytic pathway, tetrahydrofurfuryl alcohol (THFA) is rearranged to 2-hydroxytetrahydropyran (B1345630), which then dehydrates to 3,4-dihydro-2H-pyran (DHP). The DHP is subsequently hydrogenated to THP. researchgate.net This connection highlights the role of these cyclic ethers as versatile building blocks derivable from renewable feedstocks, with this compound representing a key intermediate linking these two important oxygen-containing heterocyclic systems.

Diastereoselective Applications in Organic Transformations

The structure of this compound, featuring two chiral heterocyclic rings linked by an acetal (B89532) bond, suggests a potential for inducing diastereoselectivity in organic reactions. The stereocenters within both the tetrahydrofuran and tetrahydropyran rings could influence the facial selectivity of reactions at nearby prochiral centers.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. organic-chemistry.orgresearchgate.net For this compound to function as a chiral auxiliary, it would need to be enantiomerically pure and capable of directing the formation of a new stereocenter with high diastereoselectivity.

Although no specific examples of this compound being used as a chiral auxiliary have been identified in the surveyed literature, one can hypothesize its potential application. For instance, if a specific diastereomer of this compound were attached to a prochiral substrate, the steric bulk and the electronic nature of the tetrahydrofurfuryl and tetrahydropyranyl groups could create a chiral environment. This environment could favor the approach of a reagent from one face of the molecule over the other, leading to a diastereomerically enriched product. The effectiveness of such an auxiliary would depend on the rigidity of the acetal linkage and the conformational preferences of the two heterocyclic rings.

The tetrahydropyran (THP) and tetrahydrofuran (THF) moieties are common structural motifs in many natural products and are known to influence the stereochemical course of reactions. mdpi.comnih.gov The stereocenters within these rings can exert a significant directing effect on adjacent reactive centers. This is often due to steric hindrance or through-space electronic interactions.

In the context of this compound, the anomeric center at the C2 position of the tetrahydropyran ring and the stereocenter at the C2 position of the tetrahydrofuran ring, along with any other substituents, would be key to directing stereochemistry. For example, in reactions involving a functional group attached to either ring, the bulky nature of the other ring system could shield one face of the reacting molecule, thereby controlling the stereochemical outcome of the transformation.

Interactive Table: Hypothetical Diastereoselective Reactions Influenced by Tetrahydrofuranyl and Tetrahydropyranyl Moieties.

| Reaction Type | Substrate Moiety | Potential Stereochemical Outcome | Key Influencing Factor |

| Nucleophilic Addition | Aldehyde on THF ring | High diastereoselectivity | Steric bulk of the THP group |

| Epoxidation | Alkene on THP side chain | Facial selectivity | Conformational bias of the THP ring |

| Cyclization | Tethered reactive groups | Control of ring junction stereochemistry | Pre-organization by the acetal linkage |

Contributions to Total Synthesis Efforts

The tetrahydropyran and tetrahydrofuran ring systems are prevalent in a vast array of natural products, including polyether antibiotics, marine toxins, and various alkaloids. nih.gov Consequently, the synthesis of these cyclic ethers is a critical aspect of many total synthesis campaigns.

While there are no documented total syntheses that explicitly use this compound as a starting material or key intermediate, the synthesis of tetrahydropyran itself can be achieved from tetrahydrofurfuryl alcohol, a precursor to one of the rings in the target molecule. dntb.gov.ua A study has shown the conversion of tetrahydrofurfuryl alcohol to tetrahydropyran through a series of catalytic steps, including rearrangement and hydrogenation. dntb.gov.ua This suggests that building blocks derived from tetrahydrofurfuryl alcohol are relevant to the synthesis of tetrahydropyran-containing natural products.

Furthermore, the general strategy of using chiral acetals to control stereochemistry is a known tactic in total synthesis. It is plausible that a molecule with the structural features of this compound could be employed as a complex building block, delivering two pre-formed chiral ring systems in a single step. However, specific instances of such an application are not reported in the reviewed literature.

Advanced Spectroscopic and Structural Characterization of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and dynamic processes of 2-(tetrahydrofurfuryloxy)tetrahydropyran. The molecule's structure, featuring two chiral centers—one at the anomeric carbon (C-2) of the tetrahydropyran (B127337) ring and another at the C-2' of the tetrahydrofurfuryl group—gives rise to a mixture of diastereomers, which complicates NMR spectra. thieme-connect.de

The tetrahydropyran ring typically adopts a low-energy chair conformation. rsc.orgwikipedia.org The orientation of the exocyclic tetrahydrofurfuryloxy substituent at the anomeric C-2 position is governed by a stereoelectronic phenomenon known as the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite potential steric hindrance, over the equatorial position. wikipedia.org

The anomeric effect originates from a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding σ* orbital of the exocyclic C-O bond. scripps.edu This interaction is maximized when the lone pair orbital and the σ* orbital are anti-periplanar, a geometry that is achieved in the axial conformation. wikipedia.org Consequently, for this compound, the conformer with the tetrahydrofurfuryloxy group in the axial position is expected to be significantly populated.

Table 1: Factors Influencing the Conformation of this compound

| Effect | Description | Preferred Orientation of Substituent at C-2 |

| Steric Hindrance | Repulsive interaction between the substituent and axial hydrogens on the THP ring. | Equatorial |

| Anomeric Effect | Stabilizing hyperconjugation between the ring oxygen lone pair and the exocyclic C-O σ* orbital. | Axial |

The synthesis of this compound typically involves the reaction of racemic tetrahydrofurfuryl alcohol with 2,3-dihydropyran. This process creates a new chiral center at the C-2 position of the tetrahydropyran ring, resulting in the formation of a mixture of diastereomers. organic-chemistry.org Since the starting alcohol is racemic (a mixture of R and S enantiomers), the final product is a mixture of four stereoisomers, grouped into two pairs of diastereomers: (R,R)-(S,S) and (R,S)-(S,R).

¹H and ¹³C NMR spectroscopy can distinguish between these diastereomers. Protons and carbons in different diastereomeric environments are chemically non-equivalent and will therefore exhibit distinct chemical shifts and coupling constants. masterorganicchemistry.com For instance, the anomeric proton (H-2 on the THP ring) is particularly sensitive to the stereochemistry and typically appears as two separate signals, or multiplets, in the ¹H NMR spectrum, one for each pair of diastereomers. thieme-connect.deresearchgate.net Integration of these distinct signals allows for the determination of the diastereomeric ratio (d.r.) of the mixture. nih.gov

The tetrahydropyran ring is not static and undergoes a dynamic process known as chair-to-chair ring inversion. wikipedia.org In this process, axial substituents become equatorial and vice versa. For a single conformer, this inversion can be studied using variable-temperature (VT) NMR spectroscopy. nih.gov

Mass Spectrometry for Mechanistic and Structural Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule and for deducing its structure by analyzing fragmentation patterns.

In electron ionization (EI) mass spectrometry, this compound will undergo characteristic fragmentation. The most prominent fragmentation pathway for THP ethers involves the cleavage of the glycosidic bond between the anomeric carbon and the exocyclic oxygen. researchgate.net This heterolytic cleavage is driven by the formation of a stable, resonance-stabilized oxocarbenium ion derived from the tetrahydropyran ring. researchgate.net

This process typically leads to a base peak or a very abundant ion at a mass-to-charge ratio (m/z) of 85. This ion corresponds to the tetrahydropyranyl cation ([C₅H₉O]⁺). researchgate.net Another significant fragmentation pathway involves the cleavage of the tetrahydrofurfuryl portion, which can lead to a characteristic ion at m/z 71, corresponding to the [C₄H₇O]⁺ fragment.

Isotopic labeling is a technique used to trace the path of atoms through fragmentation processes. wikipedia.org While no specific isotopic labeling studies on this compound have been reported, one could, in principle, use deuterium labeling to confirm fragmentation mechanisms. For example, by selectively deuterating positions on either the THP or THF ring, the origin of various fragment ions could be definitively established by observing the corresponding mass shifts in the spectrum. nih.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (C₁₀H₁₈O₃)

| m/z | Proposed Structure / Formula | Origin |

| 186 | [C₁₀H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 85 | [C₅H₉O]⁺ | Tetrahydropyranyl cation (cleavage of the glycosidic bond) |

| 101 | [C₅H₉O₂]⁺ | Tetrahydrofurfuryl cation |

| 71 | [C₄H₇O]⁺ | Fragment from tetrahydrofurfuryl moiety |

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. The molecular formula of this compound is C₁₀H₁₈O₃.

By comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass, the molecular formula can be confirmed. This is crucial for distinguishing between isomers or other compounds that might have the same nominal mass. For example, the theoretical monoisotopic mass of C₁₀H₁₈O₃ is 186.12560 Da. An HRMS measurement yielding a mass very close to this value would provide strong evidence for this specific molecular formula.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within a molecule. For this compound, the spectrum is characterized by the vibrational modes of its constituent parts: the tetrahydropyran ring, the tetrahydrofuran (B95107) ring, and the central ether linkage.

The most prominent features in the IR spectrum of ethers are the C-O single-bond stretching vibrations, which typically appear as strong absorptions in the 1150-1050 cm⁻¹ region of the spectrum. pressbooks.pubopenstax.orglibretexts.org Since this compound contains two cyclic ether systems linked by an acetal (B89532) ether group, this region is expected to be particularly complex and intense. The asymmetric stretching of the C-O-C moiety is a key identifier for ethers. spectroscopyonline.com For cyclic ethers like tetrahydrofuran, a strong C-O stretching band is observed around 1050 cm⁻¹. academyart.edu

The spectra are also defined by the vibrations of the C-H bonds. Strong C-H stretching vibrations from the methylene (CH₂) groups in both rings are expected in the 2950-2850 cm⁻¹ range. academyart.edu Additionally, CH₂ bending, wagging, and twisting modes will appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy offers complementary information. While C-O stretching modes are also Raman active, the ring vibrations of the heterocyclic systems are often particularly prominent. For instance, tetrahydrofuran (THF) exhibits a strong Raman active mode corresponding to a ring breathing vibration around 914 cm⁻¹. researchgate.net Similar ring deformation and breathing modes are expected for the tetrahydropyran (THP) ring system.

The table below summarizes the expected key vibrational bands for this compound based on the analysis of its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity | Assignment |

| C-H Stretch | 2950 - 2850 | IR, Raman | Strong | Symmetric & Asymmetric CH₂ stretching in both rings |

| C-O-C Asymmetric Stretch (Acetal) | 1150 - 1050 | IR | Strong | Stretching of the central ether linkage |

| C-O Stretch (Cyclic Ethers) | 1100 - 1050 | IR | Strong | C-O-C stretching within the THF and THP rings |

| Ring Breathing/Deformation | 950 - 850 | Raman | Strong | Symmetric ring vibrations of THF and THP |

| CH₂ Bend (Scissoring) | 1470 - 1440 | IR | Medium | Bending motion of the methylene groups |

X-ray Crystallography of Solid Derivatives (for conformational and stereochemical insight)

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insight into molecular conformation and stereochemistry. While specific crystallographic data for solid derivatives of this compound are not widely reported in the literature, the conformational behavior of the closely related class of 2-alkoxytetrahydropyrans has been extensively studied. google.comacs.org These studies provide a strong basis for predicting the structural features of the title compound.

The key stereochemical feature of 2-substituted tetrahydropyrans is the "anomeric effect." This stereoelectronic effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position rather than the sterically less hindered equatorial position. acs.orgresearchgate.net In the case of this compound, the tetrahydrofurfuryloxy group is the electronegative substituent on the tetrahydropyran ring.

Therefore, it is predicted that in its most stable conformation, the C-O bond connecting the tetrahydrofurfuryloxy group to the tetrahydropyran ring will be in an axial orientation. This preference arises from a stabilizing interaction between the lone pair of electrons on the ring oxygen atom and the antibonding orbital (σ*) of the exocyclic C-O bond. This orbital overlap is geometrically favorable only when the substituent is axial. researchgate.net

The equilibrium between the two chair conformations is depicted below. The axial conformer is expected to be the major component of the equilibrium mixture.

| Conformer | Substituent Orientation | Expected Stability | Key Interaction |

| A | Axial | More Stable | Stabilizing anomeric effect (n -> σ* overlap) |

| B | Equatorial | Less Stable | Destabilizing dipole-dipole interactions |

An X-ray crystallographic study of a suitable solid derivative would confirm this predicted axial preference. Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, revealing any distortions in the chair conformations of the heterocyclic rings and defining the relative orientation of the two rings to each other. Such data is crucial for a complete understanding of the molecule's structure-property relationships.

Derivatization and Selective Functionalization Strategies

Selective Modification of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran ring, a five-membered cyclic ether, can be targeted for functionalization through various modern synthetic methodologies. These strategies primarily involve the activation of C–H bonds or the cleavage of the ether ring.

The direct functionalization of C–H bonds in ethers has emerged as a powerful tool for molecular editing, offering an atom-economical alternative to traditional pre-functionalization strategies. In the context of the tetrahydrofuran moiety of 2-(tetrahydrofurfuryloxy)tetrahydropyran, C–H activation would most likely occur at the α-position to the ether oxygen due to the activating effect of the oxygen atom.

Several catalytic systems have been developed for the α-C–H functionalization of cyclic ethers like THF. For instance, iron-catalyzed α-C(sp³)–H activation of ethers provides an efficient and environmentally benign method for creating mixed acetals. organic-chemistry.org This type of transformation, if applied to this compound, could introduce new functional groups at the C2 or C5 positions of the THF ring. Similarly, photoredox catalysis using nickel has been employed for the α-oxy C(sp³)–H arylation of cyclic ethers. organic-chemistry.org

Another approach involves the use of palladium catalysis. A combination of Pd(II)/bis-sulfoxide and a Lewis acid co-catalyst has been shown to enable the synthesis of various pyran and chroman motifs from alcohols via a C-H activation pathway. organic-chemistry.org While this example focuses on the formation of six-membered rings, the underlying principle of activating C-H bonds adjacent to an oxygen atom is applicable. Mechanistic studies suggest that these reactions often proceed through an initial C-H activation step. organic-chemistry.org The application of such a strategy to this compound could potentially lead to the introduction of substituents on the THF ring.

The general reactivity for C-H activation in ethers is summarized in the table below.

| Catalyst System | Functionalization Type | Potential Application on THF ring of this compound |

| Iron-based catalysts | α-C(sp³)–H activation | Introduction of new functional groups at C2/C5 |

| Nickel/photoredox catalysts | α-oxy C(sp³)–H arylation | Arylation at C2/C5 |

| Palladium(II)/bis-sulfoxide | C-H activation/cyclization | Functionalization at C2/C5 |

The tetrahydrofuran ring is susceptible to cleavage under certain reaction conditions, particularly in the presence of strong acids or Lewis acids. This ring-opening can be a deliberate synthetic strategy to introduce linear chains with terminal functional groups.

Cationic ring-opening polymerization of THF is a well-established process, often initiated by Brønsted or Lewis acids. nih.gov While polymerization is not the goal for derivatization of a single molecule, the underlying principle of acid-catalyzed ring-opening is relevant. For this compound, treatment with a Lewis acid could potentially open the THF ring. However, the stability of the acetal (B89532) in the THP ring under these conditions would be a critical consideration. Theoretical studies have investigated the activation energies for THF ring-opening by frustrated Lewis pairs (FLPs), indicating that specific combinations of Lewis acids and bases can facilitate this transformation. nih.govresearchgate.net

An unexpected ring-opening of THF has been observed in the presence of tellurium tetrabromide (TeBr₄) and triphenylphosphine (B44618), leading to the formation of a Ph₃PO(CH₂)₄TeBr₄ complex. rsc.org This highlights that non-classical reagents can also induce THF cleavage. The mechanism of such a reaction on this compound would need to be carefully evaluated to ensure selectivity over the THP ring.

Functionalization of the Tetrahydropyran (B127337) Ring (maintaining acetal integrity)

The tetrahydropyran ring in this compound contains an acetal functionality, which is a key structural feature. Selective functionalization of the THP ring while preserving this acetal is a significant synthetic challenge. The primary strategies would involve reactions that are compatible with the acetal group or that utilize its electronic properties to direct reactivity.

The development of stereoselective methods for the synthesis of substituted tetrahydropyrans is a major area of research in organic chemistry. organic-chemistry.org Many of these methods can be adapted for the post-synthesis functionalization of a pre-existing THP ring, provided the reagents are compatible with the acetal moiety.

One powerful method for constructing functionalized THP rings is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org While this is a ring-forming reaction, related strategies could be envisaged for the functionalization of a pre-formed THP ring. For instance, the introduction of an unsaturated bond into the THP ring of this compound could create a handle for further stereoselective modifications.

Oxidative activation of ethers can also be employed. For example, the use of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and CAN (ceric ammonium (B1175870) nitrate) has been shown to activate benzyl (B1604629) or cinnamyl ethers to generate functionalized 4-methylenetetrahydropyrans with excellent diastereoselectivity. nih.gov Applying such a method to this compound could potentially introduce functionality at the C4 position of the THP ring, directed by the tetrahydrofurfuryloxy group.

The table below summarizes some general stereoselective methods for THP functionalization.

| Method | Description | Potential Application on THP ring of this compound |

| Prins-type reactions | Cyclization of homoallylic alcohols and aldehydes | Introduction of substituents via related intramolecular reactions |

| Oxidative Activation | Use of DDQ/CAN to activate ethers | Functionalization at the C4 position |

| Asymmetric Catalysis | Use of chiral catalysts for stereoselective additions | Stereocontrolled introduction of functional groups |

Synthesis of Analogs with Tuned Reactivity or Properties

The synthesis of analogs of this compound with modified electronic and steric properties can provide valuable insights into its structure-activity relationships and lead to the development of new compounds with tailored characteristics.

The introduction of substituents on either the tetrahydrofuran or tetrahydropyran ring can significantly alter the electronic and steric properties of the molecule. For instance, electron-withdrawing or electron-donating groups on the THF ring could influence the reactivity of the ether oxygen and the adjacent C-H bonds.

Studies on the C-H activation of ethers with electrophilic platinum complexes have shown that the rates of activation are influenced by the electronic properties of the substrate. nih.gov This suggests that introducing substituents on the THF ring of this compound could modulate its susceptibility to C-H activation.

The steric effect of substituents is also a critical factor. A computational approach has been developed to quantify the steric effect of substituents based on their free energy differences in different chemical environments. bris.ac.uk By synthesizing analogs with bulky groups on either ring, one could probe the steric accessibility of different reactive sites within the molecule. For example, a bulky substituent on the THF ring might hinder reactions at the adjacent ether linkage or influence the conformational preference of the entire molecule.

The electronic states of α-tetrahydrofurfuryl alcohol have been studied using VUV spectroscopy and ab initio calculations, providing insights into the electronic structure of this key building block. nih.govusc.edu.auresearchgate.net Such fundamental understanding can inform the design of analogs with specific electronic properties. By systematically varying substituents, a library of analogs could be created to establish a quantitative relationship between structure and reactivity or other desired properties.

Future Research Directions and Emerging Paradigms

Development of Highly Stereoselective Synthesis Routes

The structure of 2-(Tetrahydrofurfuryloxy)tetrahydropyran features two chiral centers, one on the tetrahydropyran (B127337) (THP) ring at the anomeric carbon and another on the tetrahydrofuran (B95107) (THF) ring of the tetrahydrofurfuryl group. The reaction of an alcohol with dihydropyran introduces a new stereocenter, which can lead to the formation of diastereomeric mixtures. organic-chemistry.org Consequently, a primary focus of future research is the development of synthetic routes that can control the stereochemical outcome with high precision.

Strategies for stereoselective synthesis are crucial for producing specific isomers with desired properties. numberanalytics.com Current research in related heterocyclic systems provides a roadmap for this endeavor. Methodologies explored for the synthesis of substituted tetrahydropyrans and tetrahydrofurans include:

Chiral Auxiliary-Mediated Synthesis : This approach utilizes a chiral auxiliary to guide the stereoselectivity of the acetalization reaction, potentially leading to the formation of a single diastereomer. numberanalytics.com

Catalyst-Controlled Synthesis : The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes, can control the stereochemistry of the acetal (B89532) formation. numberanalytics.comorganic-chemistry.org For instance, gold(I)-catalyzed cyclization of chiral diols to form tetrahydropyrans has demonstrated high stereoselectivity and excellent chirality transfer. organic-chemistry.org

Substrate-Controlled Synthesis : The inherent chirality in the starting material, such as a chiral alcohol, can influence the stereochemical outcome of the reaction. numberanalytics.com The presence of a nearby chiral center can direct the formation of a specific diastereomer. numberanalytics.com

Recent advancements in the stereoselective synthesis of polysubstituted THPs, including those with vicinal quaternary and tertiary stereocenters, have been achieved through acid-mediated cyclization of silylated alkenols, offering excellent diastereoselectivity. core.ac.uk Similarly, stereodivergent methods that can selectively produce either 2,6-cis or 2,6-trans substituted tetrahydropyrans by changing reaction conditions (e.g., from TFA-mediated to TBAF-mediated) highlight the sophisticated level of control being pursued. whiterose.ac.uk These principles could be adapted to control the formation of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation to improve efficiency, safety, and reproducibility. Integrating the synthesis of this compound into flow chemistry and automated platforms represents a significant future direction.

Flow Chemistry: Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers numerous advantages over traditional batch processing. numberanalytics.com For the synthesis of this acetal, a flow setup could involve pumping solutions of tetrahydrofurfuryl alcohol and dihydropyran through a heated reactor containing a packed bed of a solid acid catalyst. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The synthesis of THP from furfural-derived dihydropyran has been successfully demonstrated in a continuous flow reactor. rsc.org Acetal production via reactive distillation, which combines reaction and separation in a single unit, is another advanced continuous process that could be applied. google.com

Automated Synthesis: Automated synthesis platforms can perform multi-step chemical processes with minimal human intervention. sigmaaldrich.com These systems use robotic arms and software to manage the addition of reagents, control reaction conditions, and purify products. sigmaaldrich.com An automated platform could be programmed to perform the synthesis of this compound, including the subsequent cleavage of the acetal if it is used as a protecting group. This is particularly valuable for creating libraries of related compounds for screening purposes or for on-demand production of specific molecules. sigmaaldrich.com

Advanced Computational Methodologies for Predictive Modeling and Design

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. For this compound, advanced computational methodologies can provide deep insights into its synthesis and properties.

Reaction Mechanism Modeling : Techniques like Density Functional Theory (DFT) can be used to model the step-by-step mechanism of acetal formation and cleavage. libretexts.orgmontclair.edu This allows researchers to calculate the energies of intermediates and transition states, providing a detailed understanding of the reaction pathway. montclair.edu Such models can explain observed stereoselectivity and guide the design of more effective catalysts. whiterose.ac.uk

Predictive Modeling : Computational models can predict the outcome of reactions under different conditions. For example, Hougen-Watson models have been used to fit kinetic data for the formation of THP, identifying the rate-limiting step. rsc.org Molecular Dynamics (MD) simulations can be employed to understand how solvents influence the reaction and product stability. rsc.org A computational analysis of the reaction between THP and atomic bromine was performed to understand the reaction energetics, with DFT at the B3LYP/aug-cc-pVTZ level of theory yielding the best results. montclair.edu

Catalyst Design : By modeling the interaction between a catalyst and the substrates, researchers can computationally design new catalysts with enhanced activity and selectivity. This in-silico approach can significantly accelerate the discovery of novel catalytic systems for the synthesis of complex molecules like this compound.

Exploration in New Material Science Applications (e.g., Polymer Chemistry)

The constituent parts of this compound—the tetrahydropyran and tetrahydrofuran rings—are important structural motifs in material science, suggesting potential applications for the compound itself or its derivatives.

Monomers for Polymer Synthesis : Tetrahydropyran (THP) is considered a promising monomer for polymer synthesis. mdpi.comresearchgate.netdntb.gov.ua The THP ring system is the core of pyranose sugars like glucose, which are the building blocks of natural polymers like cellulose. wikipedia.org Research into the ring-opening polymerization of THP and its derivatives could lead to new biodegradable polymers and plastics.

Green Solvents : Both THP and THF are valuable solvents. THP, in particular, has been highlighted as a green, non-carcinogenic, and biodegradable solvent that is economically competitive with THF. rsc.org It has demonstrated utility in dissolving common plastics like polyethylene, polypropylene, and PVC, indicating its potential in recycling applications. rsc.org The unique structure of this compound could impart specific solvent properties, making it a candidate for specialized applications.

Functional Additives : The compound could serve as a functional additive in polymer formulations. Its ether and acetal functionalities could act as plasticizers, compatibilizers, or stabilizing agents in various polymer matrices. The exploration of its physical properties, such as its boiling point, density, and refractive index, will be crucial for identifying its potential in material science. sigmaaldrich.com

Q & A

Q. What are the established synthetic routes for 2-(Tetrahydrofurfuryloxy)tetrahydropyran, and how are intermediates monitored during synthesis?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are prepared by reacting tetrachlorophosphazene derivatives with diamines in tetrahydrofuran (THF) under inert conditions, using triethylamine (EtN) as a base to neutralize HCl byproducts . Key steps include:

Q. What characterization techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry.

- X-ray crystallography : Resolves 3D molecular geometry (if crystals are obtainable) .